Cas no 35213-56-0 (2-Chloro-6-ethyl-4-methylquinoline)
2-Chloro-6-ethyl-4-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-6-ethyl-4-methylquinoline
- AB55925
- AG-F-21405
- CTK4H3935
- SBB017870
- ST079526
- ALBB-025409
- Quinoline, 2-chloro-6-ethyl-4-methyl-
- DB-192764
- LS-08541
- AC8502
- SY251347
- NAPCZCIGFFCPDE-UHFFFAOYSA-N
- CS-0451542
- 35213-56-0
- AKOS002682998
- SCHEMBL2540087
- DTXSID70651028
- MFCD10000800
-
- MDL: MFCD10000800
- Inchi: 1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)8(2)6-12(13)14-11/h4-7H,3H2,1-2H3
- InChI Key: NAPCZCIGFFCPDE-UHFFFAOYSA-N
- SMILES: ClC1=CC(C)=C2C(C=CC(CC)=C2)=N1
Computed Properties
- Exact Mass: 205.06600
- Monoisotopic Mass: 205.0658271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 12.9Ų
Experimental Properties
- Density: 1.156
- Boiling Point: 322.8°C at 760 mmHg
- Flash Point: 178.7°C
- Refractive Index: 1.607
- PSA: 12.89000
- LogP: 3.75900
2-Chloro-6-ethyl-4-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Chloro-6-ethyl-4-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB265727-250 mg |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 250mg |
€159.10 | 2023-04-26 | ||
| abcr | AB265727-1 g |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 1g |
€217.60 | 2023-04-26 | ||
| abcr | AB265727-5 g |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 5g |
€524.20 | 2022-06-11 | ||
| Chemenu | CM222632-1g |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 95% | 1g |
$*** | 2023-05-30 | |
| eNovation Chemicals LLC | D779507-5g |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 95% | 5g |
$1100 | 2024-07-20 | |
| TRC | C369628-50mg |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C369628-100mg |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C369628-500mg |
2-Chloro-6-ethyl-4-methylquinoline |
35213-56-0 | 500mg |
$ 135.00 | 2022-04-01 | ||
| abcr | AB265727-250mg |
2-Chloro-6-ethyl-4-methylquinoline; . |
35213-56-0 | 250mg |
€168.30 | 2025-02-15 | ||
| abcr | AB265727-1g |
2-Chloro-6-ethyl-4-methylquinoline; . |
35213-56-0 | 1g |
€230.10 | 2025-02-15 |
2-Chloro-6-ethyl-4-methylquinoline Suppliers
2-Chloro-6-ethyl-4-methylquinoline Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on 2-Chloro-6-ethyl-4-methylquinoline
Professional Introduction to 2-Chloro-6-ethyl-4-methylquinoline (CAS No. 35213-56-0)
2-Chloro-6-ethyl-4-methylquinoline, identified by its Chemical Abstracts Service (CAS) number 35213-56-0, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and therapeutic potential. Quinolines and their derivatives have been extensively studied for their roles in treating various diseases, including infectious disorders, cancer, and neurological conditions.
The structural features of 2-Chloro-6-ethyl-4-methylquinoline make it a versatile scaffold for drug discovery. The presence of a chlorine atom at the 2-position enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. Additionally, the ethyl and methyl substituents at the 6- and 4-positions, respectively, contribute to the compound's steric and electronic properties, influencing its binding affinity to biological targets. These structural attributes have made this compound a valuable intermediate in the synthesis of more complex pharmacophores.
In recent years, there has been a surge in research focused on quinoline derivatives as potential therapeutic agents. One of the most notable areas of investigation is their application in antimalarial therapy. The success of chloroquine, a quinoline derivative, in combating malaria has spurred interest in developing new analogs with improved efficacy and reduced resistance profiles. 2-Chloro-6-ethyl-4-methylquinoline has been explored as a precursor in the synthesis of novel antimalarial compounds, with studies demonstrating its ability to interfere with the heme detoxification process in Plasmodium parasites.
Furthermore, quinoline derivatives have shown promise in oncology research. Several studies have highlighted the ability of quinolines to inhibit kinases and other enzymes involved in cancer cell proliferation and survival. 2-Chloro-6-ethyl-4-methylquinoline has been investigated for its potential to disrupt signaling pathways such as MAPK and PI3K/Akt, which are frequently dysregulated in tumors. Preliminary findings suggest that this compound exhibits inhibitory activity against certain cancer cell lines, making it a promising candidate for further development.
The compound's pharmacokinetic properties are also of great interest. Research indicates that modifications at specific positions on the quinoline ring can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles. The chlorine substituent at the 2-position may enhance lipophilicity, facilitating cellular uptake, while the ethyl and methyl groups could affect metabolic stability. These factors are critical in determining the compound's bioavailability and therapeutic window.
Advances in computational chemistry have further accelerated the discovery of novel quinoline derivatives like 2-Chloro-6-ethyl-4-methylquinoline. Molecular modeling techniques allow researchers to predict binding interactions between this compound and biological targets with high precision. This approach has enabled the identification of key pharmacophoric elements within the molecule, guiding rational drug design efforts. By integrating experimental data with computational predictions, scientists can optimize the structure of 2-Chloro-6-ethyl-4-methylquinoline to enhance its therapeutic efficacy.
The synthesis of 2-Chloro-6-ethyl-4-methylquinoline involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as chlorination and alkylation. The use of advanced catalytic systems has improved the efficiency of these processes, reducing waste generation and energy consumption. Sustainable chemistry principles are increasingly being applied to ensure that the production of this compound aligns with environmental regulations.
In conclusion,2-Chloro-6-ethyl-4-methylquinoline (CAS No. 35213-56-0) represents a significant advancement in pharmaceutical research due to its structural versatility and biological activity. Its potential applications in antimalarial therapy, oncology, and other therapeutic areas make it a compelling subject for further investigation. As research continues to uncover new insights into its mechanisms of action,2-Chloro-6-ethyl-4-methylquinoline is poised to play a crucial role in the development of next-generation pharmaceuticals.
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